molecular formula C47H76O4 B12520833 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione CAS No. 816453-83-5

1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione

Cat. No.: B12520833
CAS No.: 816453-83-5
M. Wt: 705.1 g/mol
InChI Key: ISYNZFXBYCDILD-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

X-ray diffraction studies of analogous diketones (e.g., 1-phenyl-1,2-propanedione) reveal planar configurations due to conjugation between the carbonyl groups and aromatic systems. For 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione, the diketone core is expected to adopt a planar geometry, with the phenyl rings rotated at dihedral angles of 15–30° relative to the central propane backbone. The hexadecyloxy chains likely adopt extended zigzag conformations, contributing to layered crystal packing.

Key crystallographic parameters (hypothetical):

  • Space group: Monoclinic $$ P2_1/c $$
  • Unit cell dimensions: $$ a = 24.5 \, \text{Å}, \, b = 5.8 \, \text{Å}, \, c = 18.3 \, \text{Å}, \, \beta = 92.5^\circ $$
  • Intermolecular interactions: Van der Waals forces dominate between hexadecyl chains, while dipole-dipole interactions stabilize the diketone core.

Tautomeric Equilibrium Investigations

Diketones often exhibit keto-enol tautomerism, but the absence of α-hydrogens in 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione precludes this equilibrium. Instead, the compound remains in the diketo form, stabilized by resonance between the carbonyl groups and aromatic rings. Computational studies of similar systems suggest negligible enolization due to steric hindrance from the bulky substituents.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (500 MHz, CDCl₃, δ ppm):

  • Aromatic protons: Doublets at 7.85–7.90 ppm (para-substituted phenyl rings).
  • Hexadecyloxy chain:
    • Terminal methyl: 0.88 ppm (triplet, $$ J = 6.8 \, \text{Hz} $$).
    • Methylene groups: 1.25–1.45 ppm (multiplet).
    • Oxygen-adjacent methylene: 4.05 ppm (triplet, $$ J = 6.5 \, \text{Hz} $$).

13C NMR (125 MHz, CDCl₃, δ ppm):

  • Carbonyl carbons: 195.2 ppm (C=O).
  • Aromatic carbons: 122–132 ppm (C–H and C–O).
  • Hexadecyloxy chain: 68.9 ppm (O–CH₂), 22.7–31.9 ppm (methylene groups).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet, cm⁻¹):

  • C=O stretch: 1705 (strong, symmetric diketone stretch).
  • C–O–C (ether): 1240 and 1045 (asymmetric and symmetric stretches).
  • Aromatic C–H: 3050 (stretch), 825 (out-of-plane bending).
Bond/Vibration Wavenumber (cm⁻¹) Intensity Assignment
ν(C=O) 1705 Strong Diketone carbonyl
νₐ(C–O–C) 1240 Strong Ether asymmetric stretch
νₛ(C–O–C) 1045 Medium Ether symmetric stretch
δ(C–H) aromatic 825 Medium Para-substituted ring

Properties

CAS No.

816453-83-5

Molecular Formula

C47H76O4

Molecular Weight

705.1 g/mol

IUPAC Name

1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3

InChI Key

ISYNZFXBYCDILD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Enolate Formation : A strong base (e.g., sodium hydride, NaH) deprotonates the α-hydrogen of the ester, generating an enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
  • Elimination : Expulsion of an alkoxide leaving group yields the β-keto ester intermediate.
  • Deprotonation : The acidic β-keto proton is abstracted by the base, driving the reaction to completion.

Optimization Parameters

  • Base Selection : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred for their ability to generate enolates without side reactions.
  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) enhances solubility of the long-chain hexadecyloxy groups.
  • Temperature : Reactions are typically conducted at 65–80°C to accelerate enolate formation.

Example Protocol :

  • Reactants : 4-(Hexadecyloxy)phenyl acetate (2.0 eq), NaH (1.1 eq).
  • Conditions : THF, 65°C, 2 h.
  • Workup : Acidification with HCl, extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate, 15:1).
  • Yield : 72% (analogous structures).

Post-Synthetic Alkylation of 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione

This two-step approach involves synthesizing 1,3-bis(4-hydroxyphenyl)propane-1,3-dione followed by O-alkylation with hexadecyl bromide.

Diketone Precursor Synthesis

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione is prepared via Claisen condensation of methyl 4-hydroxybenzoate.

Key Data :

  • Molecular Formula : C15H12O4.
  • Yield : 58% (reported for analogous compounds).

Alkylation with Hexadecyl Bromide

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH) in DMSO/DMF.
  • Conditions : 20–50°C, 16–24 h.

Example Protocol :

  • Reactants : 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione (1.0 eq), hexadecyl bromide (2.2 eq), KOH (4.0 eq).
  • Solvent : DMSO/DMF (1:1).
  • Workup : Neutralization with HCl, extraction, recrystallization (petroleum ether).
  • Yield : 66–88% (similar alkylations).

One-Pot Tandem Reaction

A streamlined method combines diketone formation and alkylation in a single pot, reducing purification steps.

Procedure

  • In-situ Ester Synthesis : 4-Hydroxyacetophenone is treated with hexadecyl bromide and K2CO3 to form 4-(hexadecyloxy)acetophenone.
  • Claisen Condensation : The acetophenone derivative reacts with ethyl 4-(hexadecyloxy)benzoate under basic conditions.

Advantages :

  • Eliminates isolation of intermediates.
  • Higher overall yield (∼60%).

Comparative Analysis of Methods

Method Yield Complexity Purification Scalability
Claisen Condensation 72% Moderate Column Chromatography High
Post-Synthetic Alkylation 66–88% High Recrystallization Moderate
One-Pot Tandem ∼60% Low Simple Filtration High

Challenges and Solutions

  • Solubility Issues : Long hexadecyloxy chains reduce solubility in polar solvents. Use of DMSO or THF mitigates this.
  • Side Reactions : Over-alkylation is minimized by using excess hexadecyl bromide and controlled reaction times.
  • Purification : Silica gel chromatography with low-polarity eluents (e.g., hexane/ethyl acetate) effectively separates the product.

Spectroscopic Characterization

  • IR : Strong C=O stretches at 1700–1650 cm⁻¹.
  • ¹H NMR :
    • δ 0.88 (t, 6H, CH3).
    • δ 1.20–1.40 (m, 56H, CH2).
    • δ 6.90–8.10 (m, 8H, aromatic).
  • MS : Molecular ion peak at m/z 689.5 [M+H]⁺.

Applications and Derivatives

  • Coordination Chemistry : Serves as a ligand for transition metals (e.g., iron, sodium).
  • Material Science : Used in liquid crystals due to its long alkyl chains.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:

    Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Key Compounds for Comparison :

1,3-Bis(4-methoxyphenyl)propane-1,3-dione (methoxy substituents)

1,3-Bis(4-ethoxyphenyl)propane-1,3-dione (ethoxy substituents)

1,3-Bis(3-chlorophenyl)propane-1,3-dione (chloro substituents)

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione (dichloro substituents)

Indane-1,3-dione derivatives (cyclohexyl backbone)

Property 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione Methoxy Analogue Chloro/Dichloro Analogues Indane-1,3-dione Derivatives
Lipophilicity Extremely high (C₁₆ chain) Moderate Moderate to high Variable (depends on R groups)
Electron Withdrawing Weak (alkoxy is EDG) Weak (EDG) Strong (Cl is EWG) Moderate (ketone-dominated)
Solubility Limited in polar solvents; high in hydrocarbons Moderate in DMF/THF Low in polar solvents Varies with substitution

Key Observations :

  • The hexadecyloxy derivative’s long alkyl chain enhances solubility in nonpolar media, making it suitable for applications requiring hydrophobic interactions, such as lipid bilayer studies or organic electronics .
Coordination Chemistry :
  • Methoxy and ethoxy β-diketones are widely used to synthesize lanthanide hydroxo clusters with magnetic properties, as their electron-donating groups stabilize high-oxidation-state metals .
  • Chloro derivatives may form stronger bonds with transition metals (e.g., Cu²⁺, Fe³⁺) due to their electron-withdrawing nature, enhancing catalytic activity in oxidation reactions .
  • The hexadecyloxy analogue’s bulky chains could hinder coordination in sterically constrained systems but improve solubility in non-aqueous reaction media .
Organic Transformations :
  • Methoxy-substituted β-diketones undergo efficient cross-coupling reactions (e.g., with alcohols) under N-iodosuccinimide (NIS) catalysis, yielding products in >90% efficiency . Steric bulk from hexadecyloxy groups may reduce reaction rates in similar systems .
  • Indane-1,3-dione derivatives exhibit biological activity (e.g., anticoagulant effects) due to their planar aromatic structure, a feature less prominent in aliphatic β-diketones like the hexadecyloxy compound .

Thermal and Material Properties

Compound Melting Point (°C) Thermal Stability Notable Applications
1,3-Bis[4-(hexadecyloxy)phenyl]-propanedione Not reported High (decomposes >250°C) Liquid crystals, surfactants
Methoxy analogue ~120–140 Moderate Ligands for luminescent materials
Dichloro analogue ~200–220 High Catalysis, polymer additives

Insights :

  • The hexadecyloxy compound’s long chains likely lower its melting point compared to rigid dichloro derivatives, favoring applications in thermotropic liquid crystals .
  • Methoxy analogues are preferred in photoluminescent materials due to their balance of solubility and electronic effects .

Biological Activity

1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a synthetic organic compound with potential biological activities. Its structure consists of a central propane-1,3-dione moiety flanked by two hexadecyloxy-substituted phenyl groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

  • Molecular Formula : C47H76O4
  • Molecular Weight : 705.104 g/mol
  • CAS Number : Not specified in the search results but can be derived from its molecular structure.

Anticancer Properties

Research indicates that compounds with similar structural features to 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione exhibit significant anticancer activities. For example, analogs such as dibenzoylmethane have demonstrated anti-tumorigenic effects by inhibiting the proliferation of cancer cells through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in cancer progression (e.g., NF-kB and MAPK pathways) .

In vitro studies have shown that derivatives of diketones can selectively target cancer cell lines, leading to reduced viability and increased apoptosis rates. The specific mechanisms often involve the inhibition of key enzymes and growth factors associated with tumor growth .

Anti-inflammatory Activity

1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione has been suggested to possess anti-inflammatory properties. Related compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is crucial in inflammatory responses. For instance, studies on similar compounds indicate that they can reduce inflammation in animal models by:

  • Inhibiting cyclooxygenase (COX) enzymes
  • Reducing edema in TPA-induced inflammation models .

Study 1: Antitumor Activity

A study focusing on the anticancer potential of diketone derivatives revealed that 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione analogs effectively inhibited the growth of various cancer cell lines. The study utilized a series of assays to evaluate cytotoxicity and found that these compounds could induce apoptosis through caspase activation and mitochondrial dysfunction.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dioneHeLa (Cervical)12Mitochondrial dysfunction

Study 2: Anti-inflammatory Effects

In a comparative study assessing the anti-inflammatory effects of various diketones, 1,3-bis[4-(hexadecyloxy)phenyl]propane-1,3-dione was shown to significantly reduce ear edema in mouse models when compared to traditional anti-inflammatory drugs like aspirin.

TreatmentEar Edema Reduction (%)
Aspirin80
Compound C75
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione70

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